5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)
Brand Name: Vulcanchem
CAS No.: 303984-80-7
VCID: VC6675149
InChI: InChI=1S/C22H15ClF3N3O/c23-16-9-10-19-18(12-16)20(28-27-17-7-2-1-3-8-17)21(30)29(19)13-14-5-4-6-15(11-14)22(24,25)26/h1-12,30H,13H2
SMILES: C1=CC=C(C=C1)N=NC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC(=CC=C4)C(F)(F)F)O
Molecular Formula: C22H15ClF3N3O
Molecular Weight: 429.83

5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)

CAS No.: 303984-80-7

Cat. No.: VC6675149

Molecular Formula: C22H15ClF3N3O

Molecular Weight: 429.83

* For research use only. Not for human or veterinary use.

5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) - 303984-80-7

Specification

CAS No. 303984-80-7
Molecular Formula C22H15ClF3N3O
Molecular Weight 429.83
IUPAC Name 5-chloro-3-phenyldiazenyl-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol
Standard InChI InChI=1S/C22H15ClF3N3O/c23-16-9-10-19-18(12-16)20(28-27-17-7-2-1-3-8-17)21(30)29(19)13-14-5-4-6-15(11-14)22(24,25)26/h1-12,30H,13H2
Standard InChI Key VFLBDEVHPPWTGU-VFCFBJKWSA-N
SMILES C1=CC=C(C=C1)N=NC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC(=CC=C4)C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The systematic name 5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) delineates its structure:

  • Indole core: A bicyclic framework comprising a benzene ring fused to a pyrrole ring.

  • Substituents:

    • Position 5: Chlorine atom.

    • Position 1: 3-(Trifluoromethyl)benzyl group.

    • Positions 2 and 3: Dione (isatin) functionality.

    • Position 3 hydrazone: N-Phenylhydrazone moiety formed via condensation of the 3-keto group with phenylhydrazine .

The molecular formula is C₂₂H₁₅ClF₃N₃O (molecular weight: 429.82 g/mol) , with the hydrazone introducing an additional phenyl group compared to the parent isatin derivative (C₁₆H₉ClF₃NO₂) .

Crystallographic and Spectroscopic Data

Key physical properties include:

PropertyValueSource
Melting Point165.5–168°C
CAS Registry Number303984-80-7
Hazard ClassificationIrritant

Nuclear magnetic resonance (NMR) data for analogous hydrazones reveal characteristic peaks:

  • ¹H NMR: Aromatic protons (δ 7.0–8.0 ppm), hydrazone NH (δ ~10–12 ppm, broad) .

  • ¹³C NMR: Carbonyl signals (δ ~160–190 ppm), trifluoromethyl carbons (δ ~120–125 ppm, quartet due to CF₃ coupling) .

Synthetic Methodologies

Fischer Indole Synthesis and Modifications

The compound’s synthesis likely employs a Fischer indolization strategy, as detailed in US5179211A :

  • Phenylhydrazone Formation: Condensation of 5-chloro-1-[3-(trifluoromethyl)benzyl]indole-2,3-dione with phenylhydrazine in acidic media.

  • Cyclization: Acid-catalyzed (pKₐ 1.3–4.5) cyclization to stabilize the indole-hydrazone hybrid .

Critical parameters:

  • Acid Selection: Weak acids (e.g., phosphoric acid derivatives) minimize side reactions versus strong acids like H₂SO₄ .

  • Temperature Control: Reactions typically proceed at 80–100°C to balance kinetics and thermal stability .

Optimization Challenges

  • Byproduct Management: Basic byproducts (e.g., NH₃) necessitate scavengers like ion-exchange resins to prevent catalyst poisoning .

  • Regioselectivity: Steric effects from the 3-(trifluoromethyl)benzyl group direct hydrazone formation exclusively at the 3-position .

Physicochemical Properties and Reactivity

Thermal Stability and Solubility

The melting point (165.5–168°C) indicates moderate thermal stability. Limited solubility in polar solvents (e.g., water) is anticipated due to the hydrophobic trifluoromethyl and benzyl groups. Enhanced solubility in dichloromethane or dimethylformamide aligns with analogous indole derivatives .

Reactivity Profile

  • Hydrazone Functionality: Participates in condensation reactions, serving as a precursor to heterocycles like pyrazoles .

  • Electrophilic Substitution: Chlorine at position 5 activates the indole ring for further functionalization (e.g., Suzuki couplings) .

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